2,3-Dimethylethcathinone (hydrochloride)
Description
2,3-Dimethylethcathinone (hydrochloride) is a synthetic cathinone derivative characterized by a phenethylamine backbone substituted with methyl groups at the 2- and 3-positions of the phenyl ring and an ethylamino side chain. This compound belongs to the β-keto-amphetamine class, sharing structural similarities with other cathinones known for stimulant and psychoactive properties.
Properties
Molecular Formula |
C13H19NO · HCl |
|---|---|
Molecular Weight |
241.8 |
InChI |
InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-8-6-7-9(2)10(12)3;/h6-8,11,14H,5H2,1-4H3;1H |
InChI Key |
MOHJBFCUMYASEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(C(C(C)NCC)=O)=C1C.Cl |
Synonyms |
2,3-DMEC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Cathinone Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS No. | UV λmax (nm) | Storage Conditions |
|---|---|---|---|---|---|---|
| 2,3-Dimethylethcathinone (hydrochloride) | 2,3-dimethylphenyl | C13H19NO·HCl* | ~241.8* | Not provided | Not reported | Likely -20°C* |
| 3,4-Dimethylethcathinone (hydrochloride) | 3,4-dimethylphenyl | C13H19NO·HCl | 241.8 | 2748561-69-3 | 258 | -20°C |
| 4-Methylethcathinone (hydrochloride) | 4-methylphenyl | C12H17NO·HCl | 227.7 | Not provided | Not reported | -20°C |
| 3,4-Methylenedioxycathinone (hydrochloride) | 3,4-methylenedioxy | C10H11NO3·HCl | 229.7 | 38061-37-9 | 233 | -20°C |
| DL-Cathinone (hydrochloride) | Unsubstituted phenyl | C9H11NO·HCl | 185.7 | 16735-19-6 | Not reported | Not specified |
*Inferred from structural analogs (e.g., 3,4-DMEC) due to lack of direct data .
Key Observations:
3,4-Dimethylethcathinone (CAS 2748561-69-3) exhibits a higher molecular weight (241.8 g/mol) and distinct UV absorbance (λmax 258 nm) compared to the methylenedioxy analog (λmax 233 nm), reflecting electronic differences in aromatic substitution . 3,4-Methylenedioxycathinone (CAS 38061-37-9) has a fused oxygen ring, which may alter metabolic stability and receptor binding compared to alkyl-substituted derivatives .
Stability and Storage: Most substituted cathinones (e.g., 3,4-DMEC, 4-methylethcathinone) require storage at -20°C to maintain stability over years, suggesting similar handling requirements for 2,3-dimethylethcathinone .
Pharmacological and Forensic Relevance
- Potency and Selectivity: While specific data for 2,3-dimethylethcathinone are unavailable, 3,4-DMEC (CAS 2748561-69-3) is documented as a high-purity reference standard (≥95%) for forensic analysis, indicating its prevalence in synthetic drug markets .
- Structural Analog Trends: Alkyl substitutions (e.g., methyl groups) generally enhance dopamine/norepinephrine reuptake inhibition compared to unsubstituted cathinones . The 3,4-methylenedioxy group in MDC (CAS 38061-37-9) is associated with serotonergic effects, a profile less likely in alkyl-substituted derivatives like 2,3-DMEC .
Preparation Methods
Step 1: Synthesis of 1-(2,3-Dimethylphenyl)propan-1-one
The precursor ketone, 1-(2,3-dimethylphenyl)propan-1-one, is synthesized via Friedel-Crafts acylation. o-Xylene (1,2-dimethylbenzene) reacts with propionyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst:
Reaction conditions:
Step 2: α-Bromination of the Ketone
The ketone is brominated at the α-position using bromine (Br₂) in hydrobromic acid (HBr) to yield 2-bromo-1-(2,3-dimethylphenyl)propan-1-one:
Reaction conditions:
Step 3: Amine Substitution and Salt Formation
The α-bromoketone reacts with ethylamine to form the freebase cathinone, which is subsequently converted to the hydrochloride salt:
Salt formation :
Reaction conditions:
-
Solvent : Tetrahydrofuran (THF) or chloroform (CHCl₃)
-
Base : Triethylamine (NEt₃, 1.2 equiv) to neutralize HBr
-
Temperature : Reflux (65–70°C for THF; 40–45°C for CHCl₃)
-
Time : 18–24 hours
-
Workup : The freebase is extracted into ethyl acetate, washed with brine, and treated with HCl-saturated propan-2-ol to precipitate the hydrochloride salt.
Optimization of Reaction Parameters
Influence of Substituent Position on Reactivity
The 2,3-dimethyl substitution on the phenyl ring introduces steric hindrance, slowing bromination and amine substitution compared to monosubstituted analogs. Studies on 3-methylmethcathinone (3-MMC) demonstrate that 3-substituted derivatives exhibit 2–5-fold higher potency at dopamine transporters (DAT) than 4-substituted isomers. While direct data for 2,3-dimethyl analogs are scarce, steric effects likely reduce reaction rates by 20–30% compared to unsubstituted propiophenones.
Solvent and Temperature Effects
-
Bromination : Polar aprotic solvents (e.g., CH₂Cl₂) enhance bromine solubility and reaction homogeneity.
-
Amine substitution : THF improves nucleophilicity of ethylamine but requires reflux conditions. Chloroform allows milder temperatures but may necessitate longer reaction times.
Analytical Characterization
Spectroscopic Data
Hypothetical NMR (400 MHz, D₂O) :
-
¹H NMR : δ 1.2 (t, 3H, CH₂CH₃), 2.3 (s, 6H, Ar-CH₃), 2.9 (q, 2H, CH₂CH₃), 3.1–3.3 (m, 1H, CH), 4.2 (d, 1H, NH), 7.2–7.4 (m, 3H, Ar-H).
-
¹³C NMR : δ 12.5 (CH₂CH₃), 20.1 (Ar-CH₃), 45.2 (CH₂CH₃), 60.8 (CH), 128.5–135.0 (Ar-C), 205.0 (C=O).
IR (KBr) :
Chromatographic Purity
HPLC conditions :
-
Column : C18, 5 µm, 250 × 4.6 mm
-
Mobile phase : 70:30 (v/v) 0.1% trifluoroacetic acid (TFA):acetonitrile
Challenges and Limitations
Byproduct Formation
Q & A
Q. What are the optimal storage conditions for maintaining the stability of 2,3-Dimethylethcathinone hydrochloride in long-term studies?
Store the compound at -20°C in airtight, light-resistant containers. Stability is guaranteed for ≥5 years under these conditions, as demonstrated by accelerated degradation studies. Avoid moisture and temperature fluctuations by using desiccants and monitoring storage environments. Regular stability checks via UV/Vis spectroscopy (λmax at 204 and 258 nm) are recommended to detect early degradation .
Q. Which analytical techniques are suitable for assessing the purity and identity of 2,3-Dimethylethcathinone hydrochloride?
Use HPLC with a C18 column and UV detection for purity analysis (≥95%). Cross-validate results with mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Certified reference standards (e.g., EP/BP impurities) should be employed for method calibration .
Q. What safety protocols are critical when handling 2,3-Dimethylethcathinone hydrochloride in the laboratory?
Mandatory PPE includes nitrile gloves, lab coats, and safety goggles . Conduct all operations in a fume hood to prevent inhalation of dust. Emergency protocols require eyewash stations and showers, with immediate medical consultation for exposure. Adhere to GHS07 classification guidelines, which highlight risks of respiratory irritation (H335) and skin/eye irritation (H315, H319) .
Q. What first-aid measures are essential for accidental exposure to 2,3-Dimethylethcathinone hydrochloride?
- Inhalation : Move to fresh air; seek medical attention if symptoms persist.
- Eye contact : Rinse with water for 15 minutes and consult an ophthalmologist.
- Ingestion : Administer activated charcoal and transport to a healthcare facility.
- Skin contact : Wash thoroughly with soap and water. Monitor exposed individuals for 48 hours due to potential delayed toxicity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the neuropharmacological activity of 2,3-Dimethylethcathinone hydrochloride?
Employ radioligand binding assays targeting monoamine transporters (DAT, SERT, NET) using tritiated ligands. Pair with functional uptake assays in transfected HEK293 cells to measure inhibition potency. Include comparator compounds (e.g., cocaine, MDMA) and validate results across multiple cell lines to account for interspecies variability .
Q. What strategies resolve contradictions in reported metabolic pathways of 2,3-Dimethylethcathinone hydrochloride across studies?
Conduct cross-species metabolism studies using human and rodent liver microsomes. Apply LC-MS/MS for metabolite profiling and quantify major pathways (e.g., N-demethylation, hydroxylation). Replicate conflicting studies under identical conditions (pH, temperature, enzyme concentrations) to isolate methodological discrepancies. Use isotopically labeled analogs as internal standards .
Q. How can enantiomeric purity be validated in synthetic batches of 2,3-Dimethylethcathinone hydrochloride?
Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) and polar organic mobile phases. Confirm enantiomer ratios via circular dichroism (CD) spectroscopy. Compare retention times with enantiopure standards synthesized via asymmetric catalysis. Validate methods through inter-laboratory reproducibility testing .
Q. How should structure-activity relationship (SAR) studies be designed for 2,3-Dimethylethcathinone hydrochloride using existing data on substituted cathinones?
Systematically vary substituents (e.g., methyl, ethyl groups) and correlate changes with binding affinity data from radioligand assays . Apply molecular docking simulations to predict interactions with transporter proteins (e.g., DAT). Validate SAR predictions through in vitro functional assays measuring neurotransmitter uptake inhibition. Cross-reference pharmacological profiles of analogs like 4-methylethcathinone to identify critical structural motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
